

An In-depth Technical Guide to 2-hydroxyethyl disulfide mono-tosylate

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Compound of Interest

Compound Name: 2-hydroxyethyl disulfide mono-Tosylate

Cat. No.: B604955

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This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **2-hydroxyethyl disulfide mono-tosylate**, a heterobifunctional crosslinking reagent. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core characteristics and its utility in modern bioconjugation strategies.

Core Chemical Properties

2-hydroxyethyl disulfide mono-tosylate is a specialized chemical compound utilized primarily as a cleavable linker in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs).[1] Its structure features three key components: a hydroxyl group (-OH), a tosylate group (-OTs), and a disulfide bond (-S-S-). This heterobifunctional design allows for sequential or orthogonal conjugation strategies.[2] The terminal hydroxyl group offers a versatile point for chemical modification, while the tosylate acts as an excellent leaving group for nucleophilic substitution reactions.[2] The central disulfide linkage provides a cleavable element, sensitive to reducing environments, which is highly advantageous for applications like controlled drug release.[2]

Table 1: General and Physicochemical Properties

Property	Value	Source
IUPAC Name	2-(2-hydroxyethyl disulfanyl)ethyl 4-methylbenzenesulfonate	[3]
Synonyms	2-Hydroxyethyl disulfide monotosylate, 2Hydroxyethyl disulfide monotosylate	[1][2]
CAS Number	1807530-16-0	[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₆ O ₄ S ₃	[1][2][3]
Molecular Weight	308.43 g/mol	[2][3]
Purity	≥95% to 98%	[1][2][4]
Appearance	Solid	[1]

| Storage | Store at –20 °C, dry, and protected from light [[2] |

Table 2: Structural Identifiers

Type	Identifier	Source
SMILES	<chem>Cc1ccc(S(=O)(=O)OCCSSCCO)cc1</chem>	[1][3]
InChI	InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3	[1][3]

| InChIKey | GJNYSBAUKADEHY-UHFFFAOYSA-N [[1] |

Reactivity and Functional Profile

The utility of **2-hydroxyethyl disulfide mono-tosylate** stems from its distinct reactive ends, enabling a two-step conjugation process.

- **Tosyl Group:** This group is a highly effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. It reacts readily with nucleophiles such as amines, thiols, or hydroxyls, facilitating the attachment of the linker to a target molecule.[\[2\]](#)
- **Hydroxyl Group:** The terminal alcohol can be derivatized through various reactions, such as esterification or conversion to an aldehyde or carboxylic acid, allowing it to be coupled to a second molecule of interest.[\[2\]](#)
- **Disulfide Linkage:** The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or endogenous biological thiols such as glutathione. This redox-sensitive cleavage is a cornerstone of its application in drug delivery systems for intracellular release.[\[2\]](#)

Chemical Structure of 2-hydroxyethyl disulfide mono-tosylate

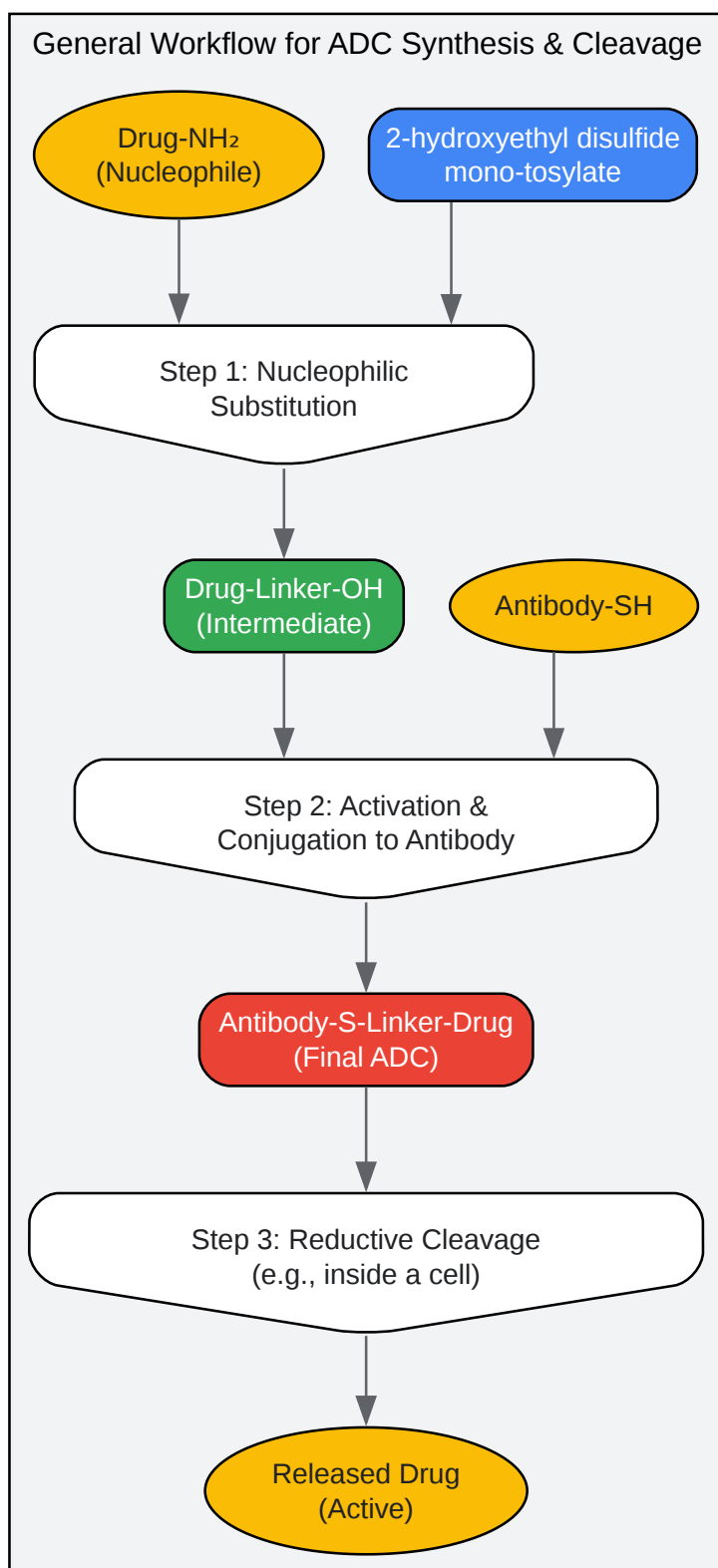
Cc1ccc(S(=O)(=O)OCCSSCCO)cc1

Key Functional Groups

Tosyl Group
(Nucleophilic Substitution)

Disulfide Linkage
(Redox-Cleavable)

Hydroxyl Group
(Derivatization Handle)



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References

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- 4. labsolu.ca [labsolu.ca]
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